Supiculisporic Acid
Overview
Description
Supiculisporic Acid is a bioactive compound classified as a γ-butenolide. It was originally isolated from the fungus Penicillium spiculisporum and has since been found in other fungal species, including marine-derived Aspergillus
Preparation Methods
Synthetic Routes and Reaction Conditions: Supiculisporic Acid can be synthesized through the fermentation of specific fungal strains. For instance, the fungus Talaromyces trachyspermus has been identified as a high producer of spiculisporic acid. The production process involves culturing the fungus under acidic conditions using substrates such as glucose and sucrose . The fermentation broth is then subjected to bioguided fractionation to isolate the pure compound .
Industrial Production Methods: In industrial settings, spiculisporic acid is produced using fed-batch bioreactor cultures. This method involves the continuous feeding of substrates like sucrose to maintain optimal growth conditions for the fungus. The production yield can reach up to 60 grams per liter, with a total yield of 0.22 grams of spiculisporic acid per gram of sucrose .
Chemical Reactions Analysis
Types of Reactions: Supiculisporic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, such as the lactone ring and carboxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions involving spiculisporic acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures.
Major Products Formed: The major products formed from the reactions of spiculisporic acid depend on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: In chemistry, spiculisporic acid is used as a biosurfactant due to its surface-active properties. It is employed in the formulation of detergents, paints, and other industrial products .
Biology: In biological research, spiculisporic acid has been studied for its antimicrobial activity. It has shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Medicine: In medicine, spiculisporic acid is being explored for its potential as an antibiotic. Its ability to inhibit the growth of drug-resistant bacteria makes it a promising candidate for new antibiotic therapies .
Industry: In industrial applications, spiculisporic acid is used in metal removers and cosmetics.
Mechanism of Action
Supiculisporic Acid exerts its effects through its interaction with microbial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death. The compound targets specific pathways involved in cell wall synthesis and membrane function, making it effective against a broad range of microorganisms .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to spiculisporic acid include other γ-butenolides and biosurfactants derived from fungal sources. Examples include spiculisporic acid analogues such as spiculisporic acid F and G, which have been isolated from marine-derived Aspergillus candidus .
Uniqueness: What sets spiculisporic acid apart from similar compounds is its high production yield and broad-spectrum antimicrobial activity. Its ability to be produced in large quantities through fermentation makes it a viable option for industrial applications. Additionally, its effectiveness against drug-resistant bacteria highlights its potential as a novel antibiotic .
Properties
IUPAC Name |
(2S)-2-[(1S)-1-carboxyundecyl]-5-oxooxolane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22)/t13-,17+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXHHVJPGQUPCF-DYVFJYSZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H](C(=O)O)[C@@]1(CCC(=O)O1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041135 | |
Record name | Supiculisporic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
469-77-2 | |
Record name | Spiculisporic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Supiculisporic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dicarboxy-gamma-pentadecanolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUPICULISPORIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKW7X62M6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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